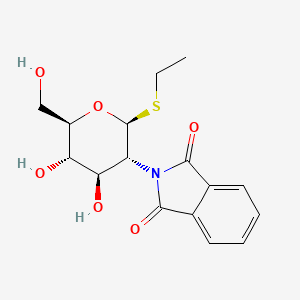

Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Description

Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 130539-43-4) is a synthetic thioglycoside derivative of glucose, characterized by a phthalimido group at the 2-position and an ethyl thioglycoside moiety. Its molecular formula is C₁₆H₁₉NO₆S, with a molecular weight of 353.39 g/mol . The compound is widely used in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its crystal structure, resolved via single-crystal X-ray diffraction, reveals a distorted chair conformation for the glucopyranose ring and a 64.9° dihedral angle between the phthalimido group and the sugar plane, influencing its reactivity in glycosylation reactions .

Properties

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-2-24-16-11(13(20)12(19)10(7-18)23-16)17-14(21)8-5-3-4-6-9(8)15(17)22/h3-6,10-13,16,18-20H,2,7H2,1H3/t10-,11-,12-,13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCVQBKFARVQFE-ZPFNRVMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves multiple steps. One common method includes the reaction of 2-deoxy-2-phthalimido-D-glucose with ethyl thioglycoside under specific conditions . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures, such as High-Performance Liquid Chromatography (HPLC), are employed to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This involves the replacement of one functional group with another, commonly using reagents like halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Biochemical Research Applications

-

Glycobiology :

- Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside serves as a biochemical reagent in glycobiology, which investigates the structure, synthesis, and biological roles of carbohydrates. This compound can be utilized to study protein-glycan interactions and the enzymatic processes involved in glycan formation and degradation .

-

Drug Development :

- The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing glycosylated drugs. Its ability to interact with various biological macromolecules positions it as a candidate for further exploration in therapeutic contexts.

- Proteomics :

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside can inhibit specific glycosidases, enzymes responsible for cleaving glycosidic bonds. This inhibition is significant for studying carbohydrate metabolism and developing enzyme inhibitors as therapeutic agents .

Case Study 2: Glycan Profiling

A study involving the application of this compound in glycan profiling revealed its effectiveness in labeling glycoproteins for mass spectrometry analysis. This method enhances the detection of glycosylation patterns critical for biomarker discovery in cancer research.

Mechanism of Action

The mechanism of action of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Modifications and Structural Diversity

The table below summarizes key structural and functional differences between Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside and related compounds:

Glycosylation Efficiency

- Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside exhibits moderate β-selectivity in glycosylations due to its thioglycoside leaving group and phthalimido-directed reactivity .

- Benzyl-protected analogs show higher thermal stability, enabling reactions at elevated temperatures without decomposition .

Biological Activity

Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (ETG) is a compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C16H19NO6S

- Molecular Weight : 353.39 g/mol

- CAS Number : 130539-43-4

ETG is classified as a biochemical reagent utilized primarily in glycobiology research, which investigates the roles of carbohydrates in biological systems, including their structure, synthesis, and interactions with proteins.

Glycobiology Applications

ETG is particularly relevant in the study of glycan structures and their biological implications. Glycans are essential for various cellular processes, including cell signaling and immune responses. ETG's role as a glycosyl donor enables researchers to explore glycosylation patterns and their effects on protein function and interactions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ETG involves several chemical reactions, including glycosylation techniques that are critical for producing deoxysugars. Research has shown that variations in the structure of glycosyl donors can significantly impact their biological activity. For instance, the introduction of different substituents can modulate the potency of bioactive compounds derived from deoxysugars .

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside | Glycobiology reagent | |

| Auranofin | Antimicrobial | |

| 2-Acetamido-2-deoxy-D-glucose | Inhibitory activity |

Case Studies

- Inhibition Studies : Research has shown that certain carbohydrate derivatives can inhibit lectin binding, which is crucial for understanding cell-cell interactions. For example, disaccharides with β-D-(1→6) glycosidic bonds were found to be poor inhibitors compared to other sugar analogues .

- Metabolic Effects : The metabolic incorporation of sugar analogues into cellular pathways has been studied extensively. For instance, compounds like Ac42AzGlc demonstrated selective labeling of glycoproteins but also exhibited cytotoxicity at high concentrations, highlighting the dual nature of sugar analogues in biological systems .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.